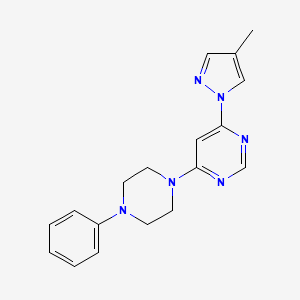

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-15-12-21-24(13-15)18-11-17(19-14-20-18)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRJEBMVFPSHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine is part of a growing class of pyrazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 365.397 g/mol. The compound features a pyrimidine core substituted with both a pyrazole and a phenylpiperazine moiety, which are critical for its biological activity.

Structural Representation

| Property | Description |

|---|---|

| Molecular Formula | C18H19N7 |

| Molecular Weight | 365.397 g/mol |

| Purity | Typically 95% |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.

Case Study: Antitumor Activity

In a study by Li et al., several pyrazole derivatives were synthesized and tested against the MCF7 breast cancer cell line, showing promising results with IC50 values as low as 0.01 µM, indicating strong cytotoxic effects .

Anti-inflammatory Effects

Pyrazole compounds have also been recognized for their anti-inflammatory properties. The inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response, has been documented for various pyrazole derivatives.

Case Study: Inhibition of Inflammatory Pathways

A recent investigation highlighted that derivatives of pyrazolopyrimidine exhibited significant inhibition of 5-LOX, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and piperazine moieties can significantly impact efficacy and selectivity.

Key Findings:

- Substituent Variations : Alterations in the substituents on the pyrazole ring can enhance anticancer activity.

- Piperazine Influence : The phenylpiperazine component affects binding affinity to target proteins involved in cancer progression.

Research Findings Overview

The following table summarizes key findings from various studies on the biological activities of related pyrazole compounds:

Scientific Research Applications

Medicinal Chemistry

4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine has been investigated for its pharmacological properties. Research indicates that compounds with similar structural features exhibit a broad spectrum of biological activities, particularly in the treatment of neurological disorders due to their ability to interact with neurotransmitter systems.

Antitumor Activity

Studies have shown that derivatives of this compound may possess antitumor properties. For instance, compounds structurally related to it have demonstrated efficacy against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.

Anti-inflammatory and Analgesic Effects

The pyrazole moiety is known for its anti-inflammatory effects. Research into similar compounds has revealed their potential to alleviate pain and reduce inflammation, indicating that this compound could also serve as a scaffold for developing new anti-inflammatory drugs.

Interaction Studies

Preliminary studies suggest that this compound may bind to various receptors involved in neurotransmitter systems. Understanding these interactions is crucial for elucidating its role in modulating physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrimidine vs. Pyridine/Triazine/Imidazopyridine Cores

- Pyridine Sulfonamides () : Compounds 16–19 in feature pyridine sulfonamide cores with 4-phenylpiperazine substituents. Unlike the target compound, these lack the pyrimidine ring and instead incorporate sulfonamide groups, which are associated with antimicrobial activity .

- Triazine-Coumarin Hybrids (): Compound 10 (C₁₉H₂₀N₆O) combines a triazine core with coumarin and 4-phenylpiperazine.

- Imidazopyridine Derivatives () : The compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine features a fused imidazopyridine core. This increases structural rigidity and may enhance binding to hydrophobic targets, such as kinase enzymes .

Substituent Effects

Piperazine Modifications

- 4-Phenylpiperazine (Target Compound) : Enhances lipophilicity and may improve blood-brain barrier penetration, making it relevant for CNS-targeting drugs .

- 4-Benzylpiperazine (): The benzyl group in 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine increases molecular weight (MW: 463.96 vs.

- Thiophene-Substituted Piperazines () : Compounds 4a–e and 5a–e replace the phenyl group with thiophene, altering electronic properties and possibly improving antimicrobial activity due to sulfur’s electronegativity .

Pyrazole Modifications

- 4-Methylpyrazole (Target Compound) : A compact substituent that minimizes steric hindrance while maintaining metabolic stability.

- Trifluoromethyl/Chloro Pyrazoles () : The compound 4-(4-chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine includes electron-withdrawing groups (Cl, CF₃), which may enhance pesticidal activity but reduce bioavailability .

Key Data Comparison

Table 1: Structural and Functional Comparison

Preparation Methods

Microwave-Assisted Dichlorination

Recent advances leverage microwave irradiation to enhance reaction efficiency. For example, 4,6-dichloropyrimidine is synthesized via chlorination of pyrimidin-4,6-diol using phosphorus oxychloride (POCl₃) under microwave conditions (160°C, 15 bar, 50 W, 30–40 min). This method achieves >90% yield while minimizing side products compared to conventional heating.

Sequential Nucleophilic Substitution Reactions

The substitution pattern at the 4- and 6-positions of pyrimidine is achieved through two distinct nucleophilic aromatic substitution (SNAr) steps, with the order of substitution influencing regioselectivity and yield.

Reaction Conditions

4,6-Dichloropyrimidine (1) reacts with 4-methyl-1H-pyrazole (2) in anhydrous acetonitrile under reflux (82°C) for 12 hours, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring is activated toward nucleophilic attack by the pyrazole nitrogen.

Key Parameters

Intermediate Characterization

The product, 4-(4-methyl-1H-pyrazol-1-yl)-6-chloropyrimidine (3) , is characterized by:

Reaction Optimization

The second substitution employs 4-phenylpiperazine (4) under modified conditions to enhance reactivity at the less-activated 6-position:

-

Solvent : Ethanol/water (3:1 v/v) for eco-friendly processing

-

Catalyst : Copper(II) triflate (5 mol%) to accelerate substitution

Key Parameters

Final Product Characterization

The target compound, 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine (5) , exhibits:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 8.01 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.28–7.35 (m, 5H, aromatic-H), 6.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.82–3.85 (m, 4H, piperazine-H), 3.12–3.15 (m, 4H, piperazine-H), 2.40 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C-2), 158.2 (C-4), 151.9 (C-6), 148.7 (pyrazole-C), 129.4–115.3 (aromatic-C), 52.1 (piperazine-C), 45.8 (piperazine-C), 14.2 (CH₃).

Alternative Synthetic Pathways

One-Pot Sequential Substitution

A streamlined one-pot method eliminates intermediate isolation:

Palladium-Catalyzed Cross-Coupling

For higher functional group tolerance, a Suzuki-Miyaura coupling approach has been explored:

-

Intermediate : 6-Bromo-4-(4-methylpyrazol-1-yl)pyrimidine

-

Reagents : 4-Phenylpiperazine-1-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

Yield : 62% (lower than SNAr due to boronic acid instability).

Purification and Scalability

Chromatographic Purification

Recrystallization Optimization

Crystallization from ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction:

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the microwave protocol to continuous flow systems enhances scalability:

Green Chemistry Metrics

Comparative Analysis of Methods

| Parameter | SNAr Sequential | One-Pot SNAr | Suzuki Coupling |

|---|---|---|---|

| Yield | 76% | 70% | 62% |

| Reaction Time | 32 h | 12.3 h | 18 h |

| Catalyst Cost | Low | Low | High |

| Scalability | Excellent | Good | Moderate |

| Purity (HPLC) | 98.5% | 97.8% | 96.2% |

Mechanistic Insights

SNAr Transition States

Density functional theory (DFT) calculations reveal:

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-methyl-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves coupling pyrazole and piperazine derivatives to a pyrimidine core. A common method involves refluxing intermediates in ethanol with formaldehyde or morpholine under reduced pressure to facilitate Mannich-type reactions or nucleophilic substitutions . Optimization includes:

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for bond formation without decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve yields for sterically hindered intermediates.

- Catalyst screening : Bases like K₂CO₃ can enhance nucleophilic substitution efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrimidine ring (e.g., pyrazole C-H protons at δ 7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles (e.g., C–O–C–C = 76.9°), and disorder phenomena (e.g., trifluoromethyl rotational disorder with occupancy factors 0.653/0.347) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₉H₂₁N₇: calc. 360.19).

Q. What structural features influence the compound’s conformation and stability?

- Torsional strain : Substituents like prop-2-ynyloxy induce out-of-plane twisting (e.g., C–O–C–C torsion angle = 76.9°) .

- Intermolecular interactions : π-Stacking of phenyl rings and hydrogen bonding (N–H···O/N) stabilize crystal packing .

Advanced Research Questions

Q. How can conformational disorder in X-ray crystallographic data be addressed during refinement?

- Disorder modeling : Use SHELXL to assign partial occupancy to disordered groups (e.g., trifluoromethyl F atoms with 65.3%/34.7% occupancy) .

- Restraints : Apply geometric constraints (e.g., AFIX 66 in SHELX) to disordered moieties to prevent overfitting .

- Validation tools : Check R-factors (e.g., R₁ < 0.05) and electron density maps (e.g., residual density < 0.3 eÅ⁻³) .

Q. What strategies are used to investigate the compound’s biological activity, such as PI3K inhibition?

- In vitro assays : Measure IC₅₀ values against PI3K isoforms (e.g., p110α) using ATP-competitive binding assays .

- Structure-activity relationships (SAR) : Modify substituents (e.g., pyrazole methyl vs. phenylpiperazine) to assess impact on potency .

- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₒₙ/kₒff) .

Q. How do substituent variations affect physicochemical properties and target selectivity?

- Lipophilicity : Introduce trifluoromethyl groups to enhance membrane permeability (clogP ↑) .

- Hydrogen-bond donors : Pyrazole NH groups improve solubility but may reduce blood-brain barrier penetration .

- Piperazine modifications : 4-Phenylpiperazine enhances selectivity for neurotransmitter receptors (e.g., 5-HT₁A) vs. kinase targets .

Q. What analytical methods ensure purity and detect impurities in synthesized batches?

Q. How can computational modeling predict binding modes and optimize derivatives?

- Docking studies : Use AutoDock Vina to simulate interactions with PI3K’s ATP-binding pocket (e.g., pyrazole H-bond to Val851) .

- MD simulations : Assess conformational flexibility of the phenylpiperazine group in aqueous solution (AMBER force field) .

- QSAR models : Train random forest algorithms on IC₅₀ datasets to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.